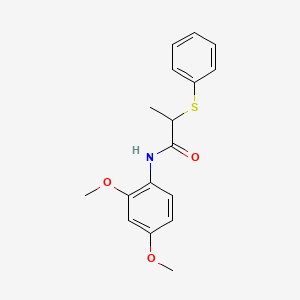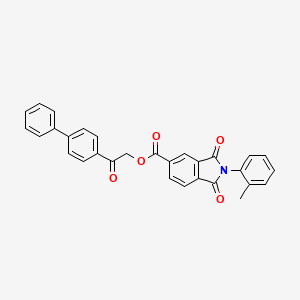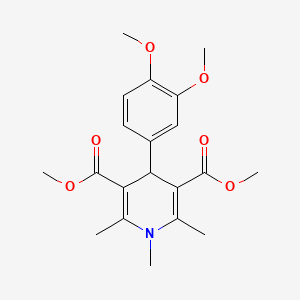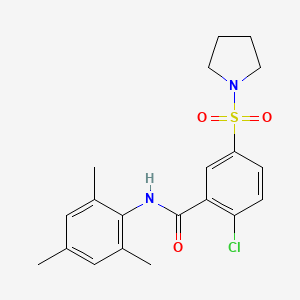
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among drug users due to its potent psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to the alteration of sensory perception, cognition, and emotion, resulting in the psychedelic effects associated with the drug. The exact mechanism by which this compound produces its effects is not fully understood, but it is believed to involve the modulation of glutamate and dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogens. The drug alters sensory perception, cognition, and emotion, leading to visual and auditory hallucinations, altered sense of time and space, and changes in mood and thought patterns. It also affects the autonomic nervous system, leading to changes in heart rate, blood pressure, and body temperature. In high doses, this compound can cause seizures, respiratory depression, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potent psychedelic effects, which can be used to study the mechanisms underlying the effects of hallucinogens. However, the use of this compound is associated with significant health risks, including toxicity and fatalities. It is also a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Orientations Futures
Future research on N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide should focus on elucidating its mechanism of action and the long-term effects of its use. Studies should also investigate the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers should explore alternative synthetic routes for the production of this compound that are safer and more efficient than the current method.
Conclusion
In conclusion, this compound is a potent hallucinogenic drug that has gained popularity among drug users. Its use is associated with severe adverse effects, including fatalities. However, it has also been used in scientific research to study the effects of hallucinogens on the central nervous system. Future research should focus on elucidating the mechanism of action of this compound and exploring its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 2C-I with 2-thiophenyl-ethylamine to form this compound. The reaction is catalyzed by palladium on carbon and requires careful handling due to the high toxicity of the reagents involved. The purity of the final product is crucial, as impurities can lead to adverse effects.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. Studies have also shown that this compound has a high affinity for the 5-HT2A receptor, making it a potent hallucinogen.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-15-10-9-13(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVXGBHQQZWNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
